molecular formula C15H15ClN2O2S B2634902 2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896301-81-8

2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2634902
CAS No.: 896301-81-8
M. Wt: 322.81
InChI Key: LVMUPVKVQPKYSN-UHFFFAOYSA-N
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Description

2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves the acylation of 2-chlorobenzamide with a suitable thiophene derivative. One common method is the nucleophilic acyl substitution reaction, where 2-chlorobenzoyl chloride reacts with 4,5-dimethylthiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby modulating biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzamido)-N-(2-chlorobenzoyl)benzamide
  • 2-(3-chlorobenzamido)-N-(3-chlorobenzoyl)benzamide
  • 2-(4-chlorobenzamido)-N-(4-chlorobenzoyl)benzamide

Uniqueness

2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is unique due to the presence of the trimethyl-substituted thiophene ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-8-9(2)21-15(12(8)14(20)17-3)18-13(19)10-6-4-5-7-11(10)16/h4-7H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMUPVKVQPKYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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